Vipadenant, formerly known as BIIB014, is a selective antagonist of the adenosine A2A receptor. [, ] This receptor subtype is primarily found in the striatum region of the brain and plays a crucial role in modulating dopamine signaling. [] Vipadenant's ability to block adenosine A2A receptors makes it a valuable tool for investigating the role of the adenosine system in various physiological and pathological processes.
While the provided abstracts do not delve into the specific synthesis methods for Vipadenant, one study mentions the analysis of Vipadenant and its metabolites using liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS). [] This suggests that chromatographic techniques are likely employed in the purification and analysis of Vipadenant during its synthesis.
Vipadenant exerts its effects by selectively binding to and blocking adenosine A2A receptors. [, ] This antagonism interferes with the binding of adenosine, an endogenous neurotransmitter, to its receptor. By doing so, Vipadenant modulates the downstream signaling pathways associated with adenosine A2A receptors, ultimately impacting neuronal activity and neurotransmitter release. [] This mechanism is particularly relevant in the context of Parkinson's disease, where adenosine A2A receptor antagonism has been shown to enhance dopaminergic transmission and potentially provide neuroprotective effects. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7